molecular formula C23H25ClN2O B1191772 HM30181AK

HM30181AK

Cat. No. B1191772
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HM30181AK is an inhibitor of the adenosine triphosphate (ATP)-binding cassette (ABC) transporter P-glycoprotein (P-gp), with adjuvant activity. Upon oral administration, P-gp inhibitor this compound selectively binds to and inhibits the multidrug resistance (

Scientific Research Applications

1. P-glycoprotein Inhibition and Pharmacokinetics

HM30181AK, a third-generation P-glycoprotein (P-gp) inhibitor, has been studied for its effects on the pharmacodynamics and pharmacokinetics of various substances. In a study conducted by Kim et al. (2014), it was found that this compound significantly increases the systemic exposure to loperamide, a P-gp substrate, without altering pupil size, alertness, and oxygen saturation. This indicates its potential for inhibiting P-gp mainly in the intestinal endothelium, which can be beneficial as pan-inhibition of P-gp, especially in the brain, might lead to adverse events (Kim et al., 2014).

2. Enhancement of Oral Bioavailability

The enhancement of oral bioavailability of drugs is another significant application of this compound. Cha et al. (2013) investigated the effect of this compound on the oral bioavailability of loperamide. Their study showed that the oral bioavailability of loperamide was significantly enhanced and sustained for up to 14 days following a single oral administration of this compound. This highlights its potential in increasing the effectiveness of orally administered drugs (Cha et al., 2013).

3. Drug Development and Formulation

This compound has also been explored in drug development and formulation studies. Kim et al. (2016) developed HM30181 mesylate salt-loaded microcapsules to enhance the oral absorption of paclitaxel, demonstrating the potential of this compound in improving the efficacy of drugs with poor oral bioavailability. Their findings suggested that these microcapsules could significantly enhance the absorption of this compound, leading to improved bioavailability of paclitaxel (Kim et al., 2016).

4. Tolerability and Pharmacokinetic Properties

The tolerability and pharmacokinetic properties of this compound have been assessed in clinical settings. Kim et al. (2012) conducted a study to evaluate these aspects in healthy volunteers. They found that this compound was well tolerated and exhibited dose-dependent pharmacokinetic properties, which is crucial for its potential clinical applications (Kim et al., 2012).

5. Potential in Cancer Treatment

This compound has shown potential in cancer treatment, particularly in enhancing the efficacy of chemotherapy drugs. A study by Kwak et al. (2010) found that HM30181, as an MDR1 inhibitor, significantly increased the oral bioavailability and therapeutic efficacy of paclitaxel, an anti-cancer drug. This study underscores the potential of this compound in developing more effective oral chemotherapy regimens (Kwak et al., 2010).

properties

Molecular Formula

C23H25ClN2O

SMILES

Unknown

Appearance

Solid powder

synonyms

HM30181AK;  HM-30181AK;  HM 30181AK.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.